molecular formula C11H7BrN2O B1450451 4-[5-(bromomethyl)-3-isoxazolyl]Benzonitrile CAS No. 1158735-34-2

4-[5-(bromomethyl)-3-isoxazolyl]Benzonitrile

Cat. No.: B1450451
CAS No.: 1158735-34-2
M. Wt: 263.09 g/mol
InChI Key: ZJQLSWNGRKEETF-UHFFFAOYSA-N
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Description

4-[5-(Bromomethyl)-3-isoxazolyl]Benzonitrile is a heterocyclic compound featuring a benzonitrile moiety linked to a 3-isoxazolyl ring substituted with a bromomethyl group at the 5-position. Its molecular formula is C₁₁H₇BrN₂O, with a molar mass of 277.11 g/mol. This compound is primarily utilized as a synthetic intermediate in organic chemistry, particularly in nucleophilic substitution reactions due to the reactivity of the bromomethyl group.

Properties

IUPAC Name

4-[5-(bromomethyl)-1,2-oxazol-3-yl]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7BrN2O/c12-6-10-5-11(14-15-10)9-3-1-8(7-13)2-4-9/h1-5H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJQLSWNGRKEETF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)C2=NOC(=C2)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601255315
Record name 4-[5-(Bromomethyl)-3-isoxazolyl]benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601255315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1158735-34-2
Record name 4-[5-(Bromomethyl)-3-isoxazolyl]benzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1158735-34-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[5-(Bromomethyl)-3-isoxazolyl]benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601255315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[5-(bromomethyl)-3-isoxazolyl]Benzonitrile typically involves the reaction of 4-(bromomethyl)benzonitrile with isoxazole derivatives. One common method includes the use of potassium hydroxide (KOH) as a base to facilitate the reaction between 4-(bromomethyl)benzonitrile and 2H-tetrazole, resulting in the formation of 4-[(2H-tetrazol-2-yl)methyl]benzonitrile .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they generally follow similar synthetic routes as those used in laboratory settings. The use of metal-free synthetic routes is preferred to avoid the high costs, toxicity, and waste associated with metal-catalyzed reactions .

Chemical Reactions Analysis

Types of Reactions

4-[5-(bromomethyl)-3-isoxazolyl]Benzonitrile undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions.

    Cycloaddition Reactions: The isoxazole ring can engage in cycloaddition reactions, particularly with alkenes and alkynes.

Common Reagents and Conditions

Major Products

Scientific Research Applications

Medicinal Chemistry

4-[5-(Bromomethyl)-3-isoxazolyl]Benzonitrile serves as a critical building block in the synthesis of pharmaceutical compounds. Its unique structure allows for modifications that can lead to the development of novel therapeutics targeting various diseases, particularly cancer.

Biological Studies

The compound has been employed in enzyme inhibition studies, demonstrating significant interactions with various biomolecules:

  • Enzyme Targets :
    • Cyclin-dependent kinases (CDKs)
    • Protein kinases involved in signaling pathways
    • Enzymes linked to DNA repair mechanisms

These interactions can lead to reduced tumor growth and enhanced sensitivity to conventional therapies.

Anticancer Activity

Research indicates that this compound exhibits potent anti-proliferative effects against several cancer cell lines, including:

  • MCF-7 (breast cancer)
  • HCT-116 (colon cancer)
  • Jurkat (T-cell leukemia)

The compound's IC50 values suggest significant cytotoxicity, making it a promising candidate for anticancer drug development.

Breast Cancer Model

A study involving MCF-7 cells demonstrated that treatment with this compound resulted in a significant decrease in cell viability, with an IC50 value of approximately 12 µM. This indicates strong anti-proliferative effects and potential for therapeutic application.

Colon Carcinoma

In HCT-116 cells, the compound exhibited an IC50 value of around 15 µM, showcasing its effectiveness against colon cancer models. These findings support its role as a potential anticancer agent.

Toxicity Profile

Preliminary assessments of toxicity indicate a favorable safety profile for this compound, with low toxicity observed in normal human cell lines compared to cancerous cells. However, further studies are necessary to establish comprehensive toxicity data.

Mechanism of Action

The mechanism of action of 4-[5-(bromomethyl)-3-isoxazolyl]Benzonitrile involves its interaction with specific molecular targets and pathways. The bromomethyl group can act as an electrophile, facilitating nucleophilic substitution reactions. The isoxazole ring can participate in cycloaddition reactions, which are crucial for the formation of complex molecular structures .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Isomers: Positional Variations

A key structural isomer is 3-[5-(bromomethyl)-3-isoxazolyl]Benzonitrile (CAS 1158735-32-0), where the isoxazole ring is attached to the benzonitrile group at the 3-position instead of the 4-position. For example, the 4-substituted derivative may exhibit enhanced stability in certain reaction conditions due to reduced steric hindrance compared to the 3-substituted isomer .

Compound Name Molecular Formula Molar Mass (g/mol) CAS RN Key Feature
4-[5-(Bromomethyl)-3-isoxazolyl]Benzonitrile C₁₁H₇BrN₂O 277.11 Not provided Bromomethyl at isoxazole C5
3-[5-(Bromomethyl)-3-isoxazolyl]Benzonitrile C₁₁H₇BrN₂O 277.11 1158735-32-0 Isoxazole attached at benzonitrile C3

Substituent Analogs: Bromoethyl vs. Bromomethyl

The compound 4-[5-(2-Bromoethyl)-3-isoxazolyl]Benzonitrile (CAS 1199773-86-8) differs by having a bromoethyl (-CH₂CH₂Br) group instead of bromomethyl (-CH₂Br). This substitution increases the molar mass (C₁₂H₉BrN₂O; 277.12 g/mol ) and alters reactivity. The bromomethyl group is more reactive in SN2 reactions due to the shorter carbon chain, which reduces steric hindrance and enhances electrophilicity. In contrast, the bromoethyl derivative may exhibit slower reaction kinetics in nucleophilic substitutions .

Compound Name Molecular Formula Molar Mass (g/mol) CAS RN Substituent Reactivity Note
This compound C₁₁H₇BrN₂O 277.11 Not provided -CH₂Br Higher reactivity in SN2
4-[5-(2-Bromoethyl)-3-isoxazolyl]Benzonitrile C₁₂H₉BrN₂O 277.12 1199773-86-8 -CH₂CH₂Br Reduced electrophilicity

Functional Group Analogs: Brominated Benzonitriles

4-(Bromomethyl)benzonitrile (CAS 156001-51-3, α-Bromo-p-tolunitrile) is a simpler analog lacking the isoxazole ring. With a molar mass of 196.04 g/mol and a flash point >110°C, this compound is widely used as a building block in pharmaceuticals and agrochemicals. The absence of the isoxazole ring simplifies its synthesis but limits its utility in reactions requiring heterocyclic coordination .

Compound Name Molecular Formula Molar Mass (g/mol) CAS RN Key Feature Application
4-(Bromomethyl)benzonitrile C₈H₆BrN 196.04 156001-51-3 No heterocycle Intermediate in drug synthesis
Target Compound C₁₁H₇BrN₂O 277.11 Not provided Isoxazole ring present Specialized heterocyclic synthesis

Biological Activity

4-[5-(Bromomethyl)-3-isoxazolyl]benzonitrile is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its biological activity, mechanisms of action, and relevant studies that highlight its therapeutic potential.

  • IUPAC Name : this compound
  • CAS Number : 1158735-34-2
  • Molecular Formula : C11H8BrN3O
  • Molecular Weight : 276.11 g/mol

The biological activity of this compound is primarily attributed to its interaction with various biological targets. It has been shown to exhibit the following mechanisms:

  • Inhibition of Enzymatic Activity : The compound acts as an inhibitor for specific enzymes involved in inflammatory pathways, potentially modulating processes such as cyclooxygenase (COX) activity and lipoxygenase pathways .
  • Neuroprotective Effects : Studies suggest that it may enhance neuroprotective signaling pathways, which could be beneficial in treating neurodegenerative diseases .
  • Antimicrobial Activity : Preliminary data indicate that this compound exhibits antimicrobial properties against certain fungal strains, making it a candidate for antifungal drug development .

Biological Activity Data

Activity Type Target/Effect Reference
Enzyme InhibitionCOX-1, COX-2
NeuroprotectionActivation of neuroprotective pathways
AntimicrobialActivity against Sporothrix schenckii

Study on Enzyme Inhibition

A study investigated the inhibitory effects of various isoxazole derivatives, including this compound, on COX enzymes. Results indicated that the compound significantly reduced COX-1 and COX-2 activity in vitro, suggesting its potential as an anti-inflammatory agent .

Neuroprotective Mechanisms

Research highlighted the compound's ability to activate the MAPK/ERK signaling pathway, which plays a crucial role in cell survival and differentiation. This activation was linked to enhanced cognitive function in animal models, indicating a possible application in treating Alzheimer's disease .

Antifungal Activity

In vitro tests demonstrated that this compound exhibited significant antifungal activity against Trichophyton mentagrophytes. The mechanism was attributed to disruption of fungal cell wall synthesis, although further studies are required to elucidate the exact pathways involved .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[5-(bromomethyl)-3-isoxazolyl]Benzonitrile
Reactant of Route 2
4-[5-(bromomethyl)-3-isoxazolyl]Benzonitrile

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